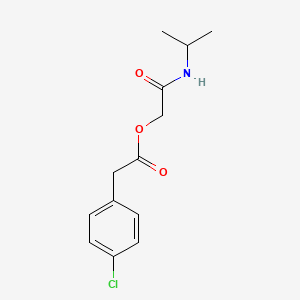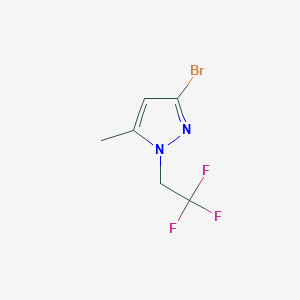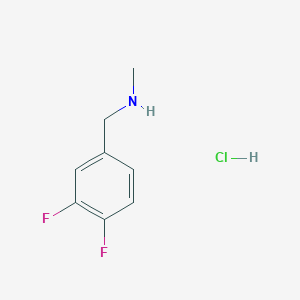![molecular formula C17H19N3O3 B2505876 3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108845-37-8](/img/structure/B2505876.png)
3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a pyrazolo[1,5-a]pyrazin derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for various properties and activities, including antimitotic agents, antibacterial, antioxidant, and potential anti-inflammatory applications .
Synthesis Analysis
The synthesis of pyrazoline and pyrazole derivatives typically involves the reaction of appropriate precursors such as chalcones, hydrazines, and isothiocyanates under reflux conditions or through multicomponent reactions . For instance, the synthesis of a related compound, 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline, was achieved using a chalcone and hydrazine, yielding a pale yellow powder with strong antioxidant activity . Similarly, indenopyrazoles were synthesized from indanones and phenyl isothiocyanates, leading to compounds with antiproliferative activity .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazin derivatives is characterized by the presence of a pyrazole ring fused to a pyrazine ring. The structural elucidation of these compounds is often performed using spectroscopic techniques such as NMR and X-ray crystallography . For example, a related compound crystallized in the trigonal space group and exhibited intermolecular hydrogen bonding, which was confirmed by NBO analysis . Another study reported the second monoclinic polymorph of a pyrazolone derivative, highlighting the importance of crystallography in determining molecular conformation .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrazin derivatives can undergo various chemical reactions, including alkylation, condensation, and reactions with electrophiles such as dimethylformamide diethyl acetal, tetracyanoethylene, and nitrous acid, leading to different substituted products . These reactions are often guided by the functional groups present on the pyrazole and pyrazine rings, which can influence the reactivity and the type of products formed.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrazin derivatives are influenced by their molecular structure, including the presence of substituents such as methoxy, hydroxymethyl, and chlorophenyl groups . These substituents can affect the compound's solubility, melting point, and stability. Additionally, the presence of electron-donating or electron-withdrawing groups can impact the compound's electronic properties and, consequently, its biological activity. For example, the presence of a methoxy group was essential for the high cell growth inhibition observed in a series of indenopyrazoles .
科学的研究の応用
Synthesis and Characterization
- A study focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the chemical compound . These compounds were synthesized and characterized, showing potential for various applications in scientific research (Hassan, Hafez, & Osman, 2014).
Reaction with Carbonyl Compounds
- Research on the reaction of ethyl β-methoxycrotonate with substituted carbonyl compounds to produce derivatives like 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones explores the versatility of related pyrazole compounds in synthetic chemistry (Shandala, Ayoub, & Mohammad, 1984).
Potential Anticancer Applications
- A study synthesized substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones and tested their in vitro cytotoxic activity against lung cancer cells, A549 and H322. This highlights the potential therapeutic applications of structurally similar compounds (Zheng, Shao, Zhao, & Miao, 2011).
Acoustic Properties
- A study investigated the acoustic properties of derivatives like 1-phenyl-3-(2-hydroxy-3-bromo-5-methylphenyl)-5-(4-methoxyphenyl) pyrazole in different solvents, providing insights into the physical characteristics of pyrazole-based compounds (Ikhe, Rajput, & Narwade, 2005).
Biological Evaluation for Diabetes
- Novel pyrazole-based heterocycles attached to sugar moieties were synthesized and evaluated for anti-diabetic activity, demonstrating the potential of pyrazole derivatives in medicinal chemistry (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).
Facile Synthesis of Pyrazolo[1,5-a]Pyrazine Derivatives
- A study described a facile one-pot synthesis protocol for pyrazolo[1,5-a]pyrazine derivatives, highlighting an efficient method for producing structurally similar compounds (Zaremba et al., 2013).
Synthesis and Fluorescent Properties
- A series of compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized and characterized for their fluorescent properties, indicating their potential use in imaging and sensing applications (Zheng et al., 2011).
特性
IUPAC Name |
3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-3-5-13(6-4-12)15-14(11-21)16-17(22)19(9-10-23-2)7-8-20(16)18-15/h3-8,21H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFBMPSNUCUAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2CO)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2505800.png)

methylene]malononitrile](/img/structure/B2505805.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505806.png)
![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)

methane](/img/structure/B2505813.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)
